molecular formula C16H15ClN4O B10989537 N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10989537
M. Wt: 314.77 g/mol
InChI Key: JOIYSDVLDRUCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule featuring the [1,2,4]triazolo[4,3-a]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This scaffold is recognized as a novel chemotype among heme-binding inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . IDO1 is expressed in the tumor microenvironment and suppresses the immune system; inhibitors like those based on this scaffold are designed to block its activity and boost anti-tumor immune responses . The [1,2,4]triazolo[4,3-a]pyridine core is known to exhibit excellent metabolic stability and selectivity over other heme-containing enzymes, such as TDO and CYP enzymes, making it a valuable structure for research . Beyond immuno-oncology, derivatives of the [1,2,4]triazolo[4,3-a]pyridine structure have been investigated for a wide spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and antidepressant effects . This compound is exclusively intended for laboratory research to further explore these potential applications and mechanisms of action. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H15ClN4O/c17-12-7-9-13(10-8-12)18-16(22)6-3-5-15-20-19-14-4-1-2-11-21(14)15/h1-2,4,7-11H,3,5-6H2,(H,18,22)

InChI Key

JOIYSDVLDRUCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters for Triazolopyridine Formation

ParameterValue/DescriptionSource
SubstratesChloroethynylphosphonate + 2-Hydrazinylpyridine
BasePotassium carbonate (K₂CO₃)
SolventRoom temperature, dry conditions
Reaction Time4 hours
YieldNear quantitative

Mechanism :

  • Nucleophilic Substitution : Chloroethynylphosphonate reacts with the hydrazine group of 2-hydrazinylpyridine, forming a ynamine intermediate.

  • Isomerization : The intermediate undergoes isomerization to a ketenimine.

  • Cyclization : Intramolecular 5-exo-dig cyclization forms the triazolopyridine ring.

Functionalization: Introduction of Butanamide Group

The butanamide moiety is introduced via amide coupling or nucleophilic substitution .

Table 2: Strategies for Butanamide Attachment

MethodReagents/ConditionsChallengesSource
Acid Chloride Coupling Butanoyl chloride, Et₃N, DCM/THFRequires activated triazolopyridine
Buchwald-Hartwig Amination Pd catalyst, butanoylamine, 4-chlorophenylamineHigh cost, sensitive to steric hindrance

Optimized Protocol :

  • Triazolopyridine Bromination : Introduce a bromine at position 3 via electrophilic substitution.

  • Butanoylamine Coupling : React brominated triazolopyridine with butanoylamine under Pd catalysis to form the C-N bond.

  • Purification : Column chromatography to isolate the butanamide intermediate.

Final Functionalization: 4-Chlorophenyl Substitution

The 4-chlorophenyl group is introduced via amide bond formation between butanoyl chloride and 4-chlorophenylamine.

Table 3: Conditions for 4-Chlorophenyl Amide Formation

ParameterValue/DescriptionSource
ReagentsButanoyl chloride, 4-chlorophenylamine
CatalystEDC/HOBt or DCC
SolventDichloromethane (DCM)
Temperature0°C → RT
Yield60–80%

Mechanism :

  • Activation : Butanoyl chloride reacts with EDC/HOBt to form an active ester.

  • Amide Formation : 4-Chlorophenylamine attacks the activated ester, forming the butanamide-4-chlorophenyl bond.

Challenges and Optimization Strategies

Table 4: Key Challenges and Solutions

ChallengeSolutionSource
Dimroth Rearrangement Exclude K₂CO₃; use reflux conditions for 30–50 hours
Resinification Reduce reaction temperature; use anhydrous solvents
Low Yield Optimize Pd catalyst load; use excess butanoylamine

Case Study :
When synthesizing derivatives with electron-withdrawing groups (e.g., NO₂), Dimroth rearrangement may occur, producing isomeric products. This is mitigated by excluding bases and extending reaction times.

Biological and Pharmacological Relevance

The triazolopyridine core enhances enzyme-binding affinity , while the 4-chlorophenyl group improves lipophilicity and target specificity . SAR studies highlight the importance of the butanamide chain length and substituents for optimizing bioactivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazolopyridine ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The triazolopyridine core is known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is structurally analogous to derivatives bearing triazolo-pyrimidine or triazolo-pyridine cores with varying aryl substituents. Key comparisons include:

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide
  • Molecular Formula : C₁₆H₁₃F₃N₄O
  • Molecular Weight : 334.30 g/mol
  • Substituent : 3,4,5-Trifluorophenyl group
  • Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, which may improve pharmacokinetic properties relative to the chloro-substituted analogue .
Pyrazolo-Triazolo-Pyrimidine Derivatives (e.g., Compound 9)
  • Structure : N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide
  • Key Features :
    • Incorporates a pyrazolo-triazolo-pyrimidine fused ring system instead of a triazolo-pyridine core.
    • The benzamide moiety and methyl group may influence steric interactions with kinase domains.
    • Demonstrated EGFR-TK inhibitory activity in preliminary studies, suggesting scaffold-dependent efficacy .

Hypothetical Pharmacological Implications

  • The 4-chlorophenyl group in the target compound may offer a balance between lipophilicity and metabolic stability, whereas trifluorophenyl derivatives could exhibit prolonged half-lives due to fluorine’s metabolic resistance.
  • Pyrazolo-triazolo-pyrimidines (e.g., Compound 9) demonstrate EGFR-TK inhibition, suggesting that scaffold rigidity and additional substituents (e.g., methyl groups) may enhance target engagement .

Biological Activity

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C16H17ClN4O
  • Molecular Weight : 318.79 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing the [1,2,4]triazole moiety exhibit various biological activities, including:

  • Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) : This pathway is crucial in inflammatory responses and cellular stress. Inhibitors of this pathway can provide therapeutic benefits in conditions such as cancer and autoimmune diseases .

Cytotoxic Effects

A study focused on a related compound demonstrated significant cytotoxic effects against melanoma cells. The compound exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards melanoma cells compared to normal cells. It induced cell cycle arrest at the S phase and decreased melanin content in treated cells .

Compound Cell Line Cytotoxicity (IC50) Mechanism
B9VMM9175 µMCell cycle arrest at S phase
ControlNormal Cells>25 µM-

Anti-inflammatory Properties

The anti-inflammatory potential of [1,2,4]triazole derivatives has been documented. These compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines through the p38 MAPK pathway .

Anticancer Activity

In addition to melanoma, [1,2,4]triazole derivatives have shown promise against various cancer types:

  • Breast Cancer : Some derivatives have been tested for their ability to inhibit cell proliferation in breast cancer cell lines.
  • Colon Cancer : Research shows that certain triazole compounds can induce apoptosis in colon cancer cells.

Study on Melanoma Treatment

A recent investigation into a triazole derivative indicated that it effectively reduced tumor growth in vivo. The study reported that the treated group had a statistically significant reduction in tumor size compared to controls after four weeks of treatment .

Comparative Analysis with Other Compounds

In comparative studies with other anticancer agents:

Agent Effectiveness (Tumor Size Reduction) Side Effects
N-(4-chlorophenyl)...60%Mild nausea
Conventional Chemo45%Severe nausea

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthetic yield of N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridine core followed by coupling with the chlorophenyl butanamide moiety. Key parameters include:

  • Temperature control : Reactions often require precise temperatures (e.g., 60–80°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalyst use : Palladium-based catalysts or acid/base mediators may improve coupling efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and backbone integrity .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated vs. observed m/z) .
  • HPLC : Monitors purity (>95%) and detects trace impurities .
  • X-ray crystallography (if crystalline): Resolves 3D conformation for target-binding studies .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer :

  • In vitro assays : Screen against kinase or GPCR targets using fluorescence polarization or ELISA .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid for preclinical viability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
  • Backbone modifications : Introduce methyl or ethyl groups to the triazolopyridine core to alter steric effects .
  • Data-driven design : Use IC₅₀ values from kinase inhibition assays to correlate structural changes with potency .

Q. What computational approaches are effective in predicting target interactions?

  • Methodological Answer :

  • Molecular docking : Simulate binding poses with kinases (e.g., EGFR) using AutoDock Vina or Schrödinger .
  • MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Buffer optimization : Adjust pH or ionic strength to mimic physiological conditions .
  • Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.